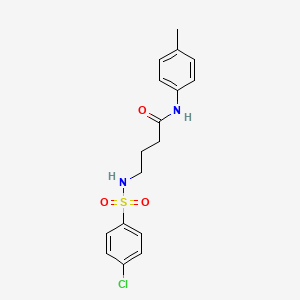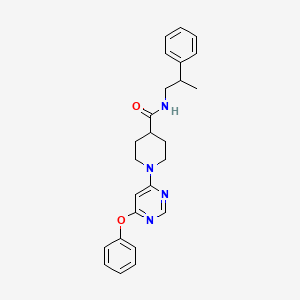![molecular formula C11H11BrF2 B3017853 [1-(Bromomethyl)-3,3-difluorocyclobutyl]benzene CAS No. 2375267-58-4](/img/structure/B3017853.png)
[1-(Bromomethyl)-3,3-difluorocyclobutyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(Bromomethyl)-3,3-difluorocyclobutyl]benzene: is an organic compound characterized by a benzene ring substituted with a bromomethyl group and a difluorocyclobutyl group
Mecanismo De Acción
Mode of Action
The mode of action of [1-(Bromomethyl)-3,3-difluorocyclobutyl]benzene likely involves nucleophilic substitution reactions . In these reactions, a nucleophile, an atom or molecule that donates an electron pair, interacts with the bromine atom in the compound, leading to the substitution of the bromine atom .
Biochemical Pathways
Brominated compounds are often involved in various organic reactions, including nucleophilic substitutions . These reactions can lead to the formation of new compounds, potentially affecting various biochemical pathways.
Pharmacokinetics
Similar compounds have been found to be metabolically robust, demonstrating a high percentage of remnant after 30 minutes in the presence of human, rat, and mouse liver microsomes .
Result of Action
The compound’s potential to participate in nucleophilic substitution reactions suggests that it could contribute to the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of nucleophilic substitution reactions can be affected by factors such as temperature, solvent, and the presence of other compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Bromomethyl)-3,3-difluorocyclobutyl]benzene typically involves the bromination of a precursor compound containing a difluorocyclobutyl group attached to a benzene ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the precursor compound is reacted with bromine under controlled conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: [1-(Bromomethyl)-3,3-difluorocyclobutyl]benzene can undergo nucleophilic substitution reactions where the bromomethyl group is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.
Major Products:
Substitution Products: Depending on the nucleophile, products can include alcohols, amines, or thiols.
Oxidation Products: Alcohols or carboxylic acids.
Reduction Products: Methyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: [1-(Bromomethyl)-3,3-difluorocyclobutyl]benzene is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a valuable building block in the design and synthesis of novel therapeutic agents, particularly those targeting specific biological pathways.
Industry:
Material Science: It is used in the development of advanced materials, including polymers and resins, due to its ability to introduce functional groups that enhance material properties.
Comparación Con Compuestos Similares
Benzyl Bromide: Similar in structure but lacks the difluorocyclobutyl group.
1,3-Bis(bromomethyl)benzene: Contains two bromomethyl groups but no difluorocyclobutyl group.
Uniqueness:
Structural Features:
Reactivity: The combination of these functional groups allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.
Propiedades
IUPAC Name |
[1-(bromomethyl)-3,3-difluorocyclobutyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF2/c12-8-10(6-11(13,14)7-10)9-4-2-1-3-5-9/h1-5H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGDPCZLRAZUHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(CBr)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-[2-(2-methylbenzoyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B3017773.png)
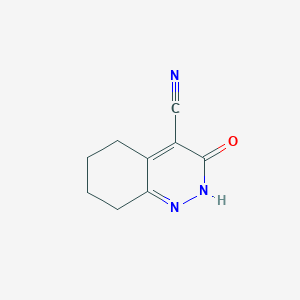
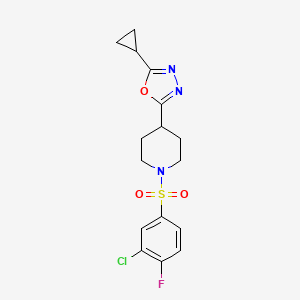
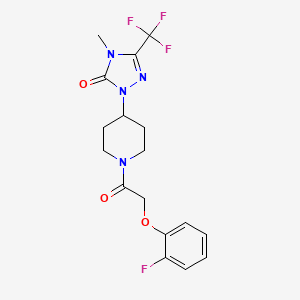
![N-([2,2'-bifuran]-5-ylmethyl)furan-2-carboxamide](/img/structure/B3017780.png)
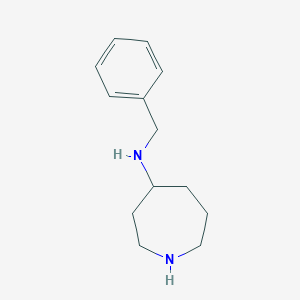
![[2-Oxo-2-(4-phenylphenyl)ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B3017782.png)
![8,9-DIMETHOXY-5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE](/img/structure/B3017783.png)
![N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B3017786.png)
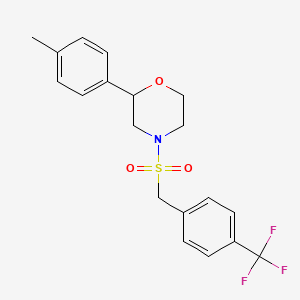
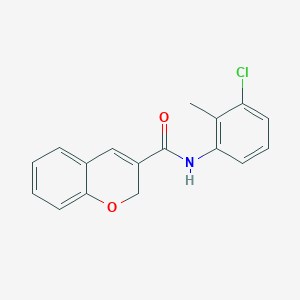
![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B3017790.png)
